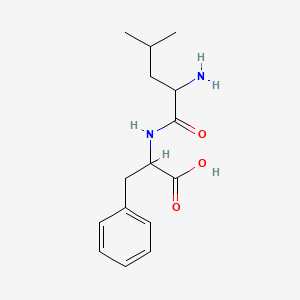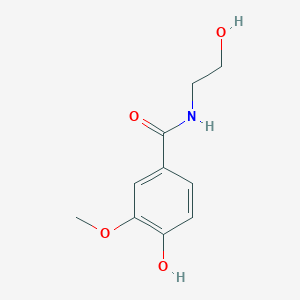
Bryonamide B
Descripción general
Descripción
Asymmetric, Stereocontrolled Total Synthesis of (-)-Brevianamide B
The total synthesis of (-)-brevianamide B has been achieved through an asymmetric, stereocontrolled approach. The central bicyclo[2.2.2] nucleus is constructed via a stereoselective intramolecular SN2' cyclization. This method also outlines a synthetic route to C-10-epibrevianamide A, which could be of significant interest for further studies on the compound's biological activity and structure-activity relationships .
Cationic Cyclisation Route to Prenylated Indole Alkaloids
The synthesis of brevianamide B, along with malbrancheamide B, has been accomplished starting from a prenylated proline derivative. This synthesis utilizes a cationic cascade sequence to form late-stage bridged diketopiperazine intermediates. The prenylated proline derivative was created using the Seebach 'self-reproduction of chirality' method, which is a significant contribution to the field of chiral synthesis .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of brevianamide B, the synthesis approaches described in the papers suggest a complex molecular architecture. The construction of the bicyclo[2.2.2] nucleus and the formation of bridged diketopiperazine intermediates indicate a multifaceted molecular structure that likely contributes to the biological activity of brevianamide B .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of brevianamide B itself. However, the synthetic routes described involve advanced chemical reactions, including stereoselective intramolecular cyclization and cationic cascade sequences, which are crucial for constructing the compound's intricate molecular framework .
Physical and Chemical Properties Analysis
The provided papers do not discuss the physical and chemical properties of brevianamide B. However, the successful synthesis of the compound implies that it possesses stable properties that allow for its isolation and characterization. The synthesis methods could potentially be used to explore these properties in future studies .
Aplicaciones Científicas De Investigación
1. Anticancer Agent
Bryonamide B has shown potential as an anticancer agent. It exhibits pronounced activity against several human tumor cell lines. This activity is attributed to its role as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), which is crucial for DNA synthesis and cell proliferation. Studies have demonstrated its effectiveness in both in vitro and in vivo models against various cancer cell types, such as leukemia and lung cancer (Jäger, Salamon, & Szekeres, 2002), (Novotný, Rauko, Yalowitz, & Szekeres, 2002).
2. Apoptosis Induction
Research indicates that Bryonamide B can induce apoptosis, a programmed cell death, in cancer cells. This process involves the activation of various apoptotic pathways, leading to cell death. The studies focus on its mechanism of inducing apoptosis, particularly in lung cancer cells and other human cancer cell lines (Khanna, Jayaram, & Singh, 2004), (Pathak, Sharma, Jayaram, & Singh, 2009).
3. Phylogeographic Analysis
Bryonamide B, derived from the Bryonia genus, has been a subject of phylogeographic studies. These studies trace the evolutionary history and geographical distribution of the Bryonia species, which have medicinal applications (Volz & Renner, 2009).
4. Modulation of Drug Effects
Research has explored how Bryonamide B’s effectiveness can be modulated by various factors. This includes understanding its interaction with different enzymes and pathways within the body, which can affect its therapeutic potential and applications (Gharehbaghi, Grünberger, & Jayaram, 2002).
5. Antioxidant Properties
In addition to its anticancer properties, Bryonamide B has been researched for its antioxidant capabilities. The interest in its antioxidant properties stems from its potential use in various therapeutic applications where oxidative stress plays a role (Barker, Gatbonton-Schwager, Han, Clay, Letterio, & Tochtrop, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bryonamide B is a cucurbitane-type triterpenoid isolated from Bryonia aspera
Mode of Action
The mode of action of a compound generally refers to how it interacts with its targets and the resulting changes that occur
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how Bryonamide B influences these reactions
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Unfortunately, specific information on the pharmacokinetics of Bryonamide B is not readily available in the literature
Result of Action
The result of action generally refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMYVMZSGKUWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bryonamide B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



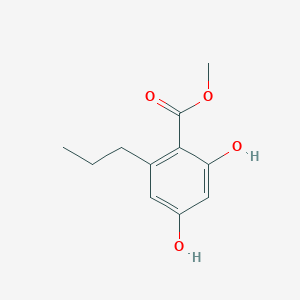
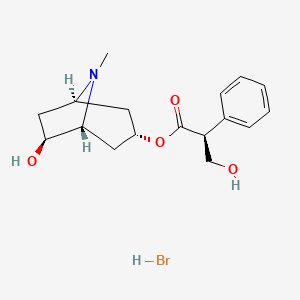

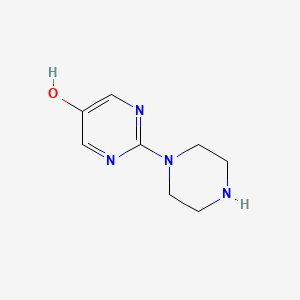

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)
![Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-](/img/structure/B3029157.png)
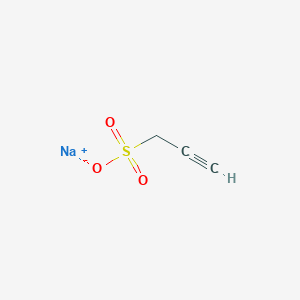


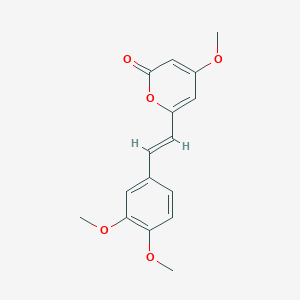
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3029166.png)

